3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C18H26N4O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19031994 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Researchers have developed various synthetic routes and methodologies for derivatives similar to the mentioned compound, focusing on the creation of complex heterocyclic structures. For instance, Vicentini et al. (2000) described a novel synthetic entry to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, highlighting the versatility of such compounds in organic synthesis. This work demonstrates the potential of utilizing similar chemical frameworks for the synthesis of diverse heterocyclic compounds, which are pivotal in medicinal chemistry and material science (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Chemical Properties and Reactivity
The study of the chemical properties and reactivity of such compounds provides insight into their potential applications. For example, Waldmann and Braun (1991) explored asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, indicating the importance of these compounds in synthesizing chiral building blocks for pharmaceuticals. This research underscores the compound's role in facilitating the construction of complex, biologically relevant molecules with high stereoselectivity (Waldmann & Braun, 1991).
Potential Applications in Material Science
Furthermore, the structural motif of the mentioned compound hints at its utility in material science, particularly in the development of novel polymers and functional materials. Hall et al. (2007) discussed the synthesis, hydrolytic reactivity, and polymerization of dioxabicyclo[2.2.1]heptanes, illustrating the potential of bicyclic structures in creating new polymeric materials with unique properties. Such research is vital for advancing materials science, offering insights into the design and synthesis of novel materials with specific functionalities (Hall, Deblauwe, Carr, Rao, & Reddy, 2007).
Properties
IUPAC Name |
3-[[1-ethyl-3-(2-methoxyethylcarbamoyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-3-22-9-12(15(21-22)17(24)19-6-7-27-2)20-16(23)13-10-4-5-11(8-10)14(13)18(25)26/h9-11,13-14H,3-8H2,1-2H3,(H,19,24)(H,20,23)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYYHMZZCUWPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCOC)NC(=O)C2C3CCC(C3)C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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